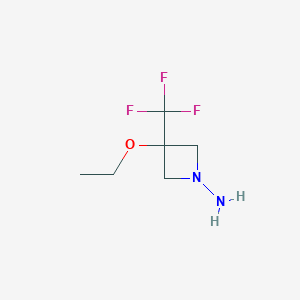

![molecular formula C13H12ClN3 B1491520 7-(クロロメチル)-1-メチル-6-フェニル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098092-99-8](/img/structure/B1491520.png)

7-(クロロメチル)-1-メチル-6-フェニル-1H-イミダゾ[1,2-b]ピラゾール

概要

説明

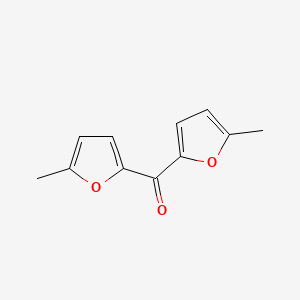

“7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound. It is part of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of ongoing research. A common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The nature of the substituent groups on the ring can greatly influence the properties of the compound .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo cyclocondensation reactions in acetonitrile .Physical And Chemical Properties Analysis

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can exhibit diverse synthetical, biological, and photophysical properties .科学的研究の応用

抗菌および抗真菌用途

ピラゾール誘導体、特に7-(クロロメチル)-1-メチル-6-フェニル-1H-イミダゾ[1,2-b]ピラゾールに類似の化合物は、抗菌および抗真菌特性で知られています 。これらの化合物は、耐性菌株や真菌に対抗するための新しい抗菌剤の開発に使用できます。

抗炎症および鎮痛用途

ピラゾール誘導体の抗炎症および鎮痛特性により、新しい鎮痛薬の開発候補となっています .

抗癌用途

一部のピラゾール誘導体は、抗癌活性を示しており、癌治療研究における潜在的な用途が示唆されています .

抗けいれん用途

これらの分子の抗けいれん特性は、てんかんやその他のけいれん性疾患の治療における潜在的な用途を示しています .

駆虫用途

ピラゾール誘導体は、寄生虫による蠕虫感染症の治療に使用される駆虫剤としても役立ちます .

抗酸化用途

これらの化合物は、抗酸化特性を持つ可能性があり、酸化ストレス関連疾患の予防または治療に役立つ可能性があります .

除草用途

ピラゾール誘導体の除草活性は、農業における雑草管理のための用途を示唆しています .

医薬品開発と触媒

7-(クロロメチル)-1-メチル-6-フェニル-1H-イミダゾ[1,2-b]ピラゾールのユニークな構造は、医薬品開発や触媒において多様な用途を可能にし、材料科学の進歩に貢献しています .

作用機序

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets

Mode of Action

Compounds with a similar pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Similar pyrazole-based compounds have been reported to influence various biochemical pathways

Pharmacokinetics

Similar compounds with a pyrazole core have been reported to exhibit various pharmacokinetic properties

Result of Action

Similar compounds with a pyrazole core have been reported to exert various biological effects . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

Safety and Hazards

将来の方向性

The development of new pyrazole derivatives is an area of active research. Researchers are focusing on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of new antimicrobial drugs due to the rapid growth in global antimicrobial resistance .

特性

IUPAC Name |

7-(chloromethyl)-1-methyl-6-phenylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNYELVECNRZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)